molecular formula C7H17N B13309814 3,3-Dimethylpentan-2-amine

3,3-Dimethylpentan-2-amine

Cat. No.: B13309814
M. Wt: 115.22 g/mol
InChI Key: RNZOJMNUJVGQKF-UHFFFAOYSA-N
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Description

3,3-Dimethylpentan-2-amine is an organic compound belonging to the class of amines It is characterized by a pentane backbone with two methyl groups attached to the third carbon and an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpentan-2-amine can be achieved through several methods. One common approach involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-dimethylpentane. Finally, the amine group is introduced through amination reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

3,3-Dimethylpentan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of adaptor protein-2 associated kinase 1 (AAK1), which plays a role in neuropathic pain. The compound exhibits excellent central nervous system penetration and target engagement, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentane: An isomer of heptane with similar structural features but lacking the amine group.

    2,3-Dimethylpentane: Another isomer of heptane with different methyl group positioning.

    3,3-Dimethylpentan-2-ol: The alcohol derivative of 3,3-Dimethylpentan-2-amine.

Uniqueness

This compound is unique due to its specific amine group positioning, which imparts distinct chemical and biological properties. Its ability to selectively inhibit AAK1 and penetrate the central nervous system sets it apart from other similar compounds, highlighting its potential in therapeutic applications.

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

3,3-dimethylpentan-2-amine

InChI

InChI=1S/C7H17N/c1-5-7(3,4)6(2)8/h6H,5,8H2,1-4H3

InChI Key

RNZOJMNUJVGQKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)N

Origin of Product

United States

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